4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride
Description
4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride is a quaternary ammonium compound characterized by a butanoic acid backbone with a dimethylamino group at the 4-position and two methyl groups at the 3-position. This structural configuration confers unique physicochemical properties, including increased steric hindrance and enhanced lipophilicity compared to unsubstituted analogues. The compound is utilized in pharmaceutical research, particularly in prodrug development and lipid nanoparticle formulations, due to its solubility and stability profiles .
Properties
IUPAC Name |
4-(dimethylamino)-3,3-dimethylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,5-7(10)11)6-9(3)4;/h5-6H2,1-4H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIBTNFUJMYBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CN(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride typically involves the reaction of 4-(Dimethylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Material: 4-(Dimethylamino)butanoic acid.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is conducted at room temperature under an inert atmosphere to prevent moisture absorption, as the compound is hygroscopic
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Amides and carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the labeling of biological substances for detection and analysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is employed in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances the compound’s nucleophilicity, allowing it to participate in various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-(Dimethylamino)butanoic Acid Hydrochloride
- Structural Difference : Lacks the 3,3-dimethyl substitution.
- Impact: Reduced steric hindrance increases reactivity in esterification reactions, as seen in lipid nanoparticle synthesis (e.g., DLin-MC3-DMA analogues) .
- Applications : Widely used in drug delivery systems due to its water solubility and ease of functionalization .
5F-MDMB-PINACA 3,3-Dimethylbutanoic Acid (M7)
- Structural Difference: Contains a 5-fluoroindazole carboxamide group instead of the dimethylamino moiety.
- Impact: Functions as a synthetic cannabinoid metabolite with high receptor affinity. The absence of the dimethylamino group reduces basicity, altering metabolic pathways and excretion rates .
- Applications: Forensic toxicology biomarker for detecting synthetic cannabinoid use .
4-Amino-3,3-dimethylbutanoic Acid Hydrochloride (CAS 89584-21-4)
- Structural Difference: Features a primary amino group (-NH₂) instead of a dimethylamino group (-N(CH₃)₂).
- Impact : Lower lipophilicity and higher polarity compared to the target compound, influencing bioavailability and membrane permeability .
- Applications : Investigated for medicinal purposes, including prodrug formulations .
(S)-2-(Methoxycarbonylamino)-3,3-dimethylbutanoic Acid
- Structural Difference: Methoxycarbonylamino (-NHCOOCH₃) group at the 2-position.
- Impact: Increased polarity due to the carbamate group, making it a common pharmaceutical impurity. The lack of a dimethylamino group reduces its utility in cationic lipid formulations .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The dimethylamino group in the target compound enhances water solubility at acidic pH while maintaining moderate lipophilicity, ideal for nasal or oral prodrug formulations .
- The 3,3-dimethyl substitution in synthetic cannabinoid metabolites (e.g., M7) increases metabolic stability but reduces urinary excretion, complicating detection in forensic analyses .
Biological Activity
4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride, commonly referred to as DMDBA HCl, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields based on current research findings.
- Chemical Formula : CHClNO
- Molecular Weight : 195.69 g/mol
- Structure : The compound features a dimethylamino group, which is significant for its interaction with biological systems.
The biological activity of DMDBA HCl is primarily attributed to its ability to modulate neurotransmitter systems. The dimethylamino group may influence neurotransmitter release and uptake, potentially acting as a modulator in various neural pathways. However, the specific mechanisms remain under investigation, with limited direct evidence detailing its action at the molecular level.
Biological Activities
Research indicates that DMDBA HCl exhibits several biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that it may enhance or inhibit neurotransmitter activity, which could have implications for neurological disorders.
- Synthesis of Peptides : DMDBA HCl serves as a building block in peptide synthesis. The resulting peptides can exhibit enhanced biological activity depending on their amino acid sequence and structure.
- Potential Therapeutic Applications : Its structural similarity to other amino acids suggests potential roles in metabolic pathways related to protein synthesis and neurotransmission.
Case Studies
- Neuroprotective Effects : In vitro studies have indicated that compounds similar to DMDBA HCl may protect neuronal cells from oxidative stress, suggesting a potential role in neuroprotection .
- Pharmacokinetic Studies : Research involving lung-retentive prodrugs has shown that modifications of compounds like DMDBA can lead to improved pharmacokinetic profiles, indicating its utility in drug design .
Comparative Analysis
The following table summarizes the biological activities of DMDBA HCl compared to similar compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Neurotransmitter modulation; peptide synthesis | Potential neuroprotective effects; building block for peptides |
| Methyl 4-amino-3,3-dimethylbutanoate hydrochloride | Neuroprotective agent; metabolic involvement | Similar structural properties; involvement in neurotransmission |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst; esterification reactions | High basicity; used in various organic reactions |
Synthesis Methods
DMDBA HCl can be synthesized through several methods, each varying in yield and purity. Common methods include:
- Direct Alkylation : Involves the alkylation of dimethylamine with appropriate acylating agents.
- Peptide Coupling Reactions : Utilizes DMDBA HCl as a coupling reagent in peptide synthesis to enhance yields and purity of peptides.
Q & A
Q. What is the role of 4-(Dimethylamino)-3,3-dimethylbutanoic acid hydrochloride in peptide synthesis?
This compound serves as a chiral building block in solution-phase peptide synthesis due to its nucleophilic dimethylamino group, which facilitates coupling reactions. Its hydrochloride salt enhances solubility in polar solvents, enabling efficient formation of peptide bonds. Methodologically, it is used in stepwise elongation protocols, often with carbodiimide-based coupling reagents (e.g., EDC) .
Q. How is this compound synthesized?
The synthesis involves reacting dimethylamine with butanoic acid in an acidic medium (e.g., HCl) to form the hydrochloride salt. Key steps include:
- Reactants : Dimethylamine, butanoic acid.
- Conditions : Acidic pH (HCl), controlled temperature (20–25°C).
- Purification : Crystallization from ethanol/water mixtures to achieve >98% purity .
Q. What analytical techniques are used to characterize this compound?
Standard characterization includes:
Q. What safety precautions are required when handling this compound?
It may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage conditions: 2–8°C in airtight containers .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and stereochemical integrity?
Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amine-carboxylic acid coupling.
- Solvent Selection : Dichloromethane or THF improves reaction homogeneity.
- Catalysis : Additives like DMAP accelerate acylation. Validation via LC-MS ensures minimal racemization, critical for pharmaceutical intermediates .
Q. What mechanistic insights explain its reactivity in substitution and oxidation reactions?
The dimethylamino group acts as an electron donor, enhancing nucleophilicity at the β-carbon. Oxidation with KMnO4 yields a ketone derivative, while substitution with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts. DFT calculations can model transition states to predict regioselectivity .
Q. How do structural analogs differ in bioactivity, and how can contradictory data be resolved?
Analogs with varying substituents (e.g., chloro vs. trifluoromethyl groups) show divergent receptor binding. For example:
| Compound | Receptor Affinity (IC₅₀) | Key Structural Feature |
|---|---|---|
| 4-(Dimethylamino)-3,3-dimethylbutanoic acid HCl | GABA_A: 12 µM | Dimethylamino, branched chain |
| (S)-3-Amino-4-(4-CF₃-phenyl)butanoic acid HCl | DPP-IV: 8 nM | Trifluoromethyl phenyl |
Contradictions arise from assay variability (e.g., cell-based vs. enzymatic). Resolve via orthogonal assays (SPR, ITC) and meta-analysis of structural-activity relationships .
Q. What experimental designs are recommended for evaluating its efficacy in neurological disorder models?
- In Vitro : Patch-clamp electrophysiology to assess GABA_A receptor modulation.
- In Vivo : Rodent models (e.g., PTZ-induced seizures) with dose-response studies (1–50 mg/kg, i.p.).
- Controls : Compare to gabapentin or pregabalin. Use blinded scoring and EEG validation .
Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be interpreted?
Splitting in the dimethylamino region (δ 2.2–2.5 ppm) may indicate rotameric equilibria. Variable-temperature NMR (VT-NMR) at −40°C can freeze conformers, simplifying spectra. DFT-predicted chemical shifts aid assignment .
Q. What advanced techniques elucidate its binding mode to enzymatic targets?
- X-Ray Crystallography : Co-crystallize with target enzymes (e.g., DPP-IV) to resolve binding pockets.
- Molecular Dynamics (MD) : Simulate interactions over 100 ns trajectories to identify key residues (e.g., Arg125 in DPP-IV).
- ITC : Quantify binding thermodynamics (ΔG, ΔH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
